Cas no 4682-43-3 (2-Deoxycytidine 3',5'-diphosphate)

4682-43-3 structure

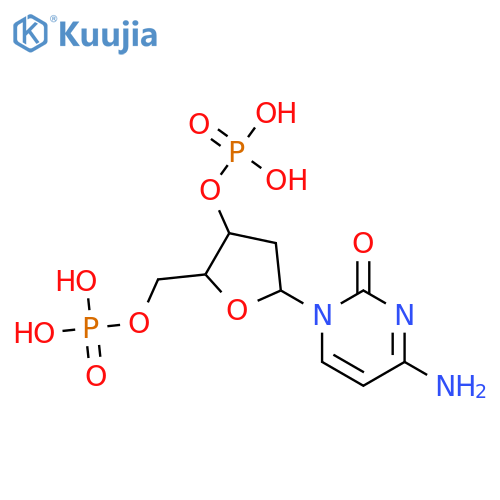

商品名:2-Deoxycytidine 3',5'-diphosphate

2-Deoxycytidine 3',5'-diphosphate 化学的及び物理的性質

名前と識別子

-

- 2'-deoxycytidine 3',5'-diphosphate

- [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

- 2'-DEOXYCYTIDINE-5'-DIPHOSPHATE

- DTXSID40196951

- ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(phosphonooxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate

- 3'-Cytidylic acid, 2'-deoxy-, 5'-(dihydrogen phosphate)

- 4682-43-3

- CHEMBL1229558

- deoxycytidine di-phosphate

- SCHEMBL5038295

- 2'-Pdcp

- 2'-deoxycytidine 3',5'-bis(dihydrogen phosphate)

- Q27450974

- 2-Deoxycytidine 3',5'-diphosphate

-

- インチ: InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1

- InChIKey: PIILJQRMNSOCFD-SHYZEUOFSA-N

- ほほえんだ: C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O

計算された属性

- せいみつぶんしりょう: 387.02335

- どういたいしつりょう: 387.02326768g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 10

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 654

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -4.1

- トポロジー分子極性表面積: 201Ų

じっけんとくせい

- PSA: 201.44

2-Deoxycytidine 3',5'-diphosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D211765-0.25mg |

2-Deoxycytidine 3',5'-diphosphate |

4682-43-3 | 0.25mg |

$ 110.00 | 2022-06-05 | ||

| TRC | D211765-.25mg |

2-Deoxycytidine 3',5'-diphosphate |

4682-43-3 | .25mg |

105.00 | 2021-08-14 | ||

| TRC | D211765-.5mg |

2-Deoxycytidine 3',5'-diphosphate |

4682-43-3 | .5mg |

$ 185.00 | 2022-06-05 |

2-Deoxycytidine 3',5'-diphosphate 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

4682-43-3 (2-Deoxycytidine 3',5'-diphosphate) 関連製品

- 63-37-6(Cytidine 5'-monophosphate)

- 1032-65-1([(2R,3S,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-tetrahydrofuran-2-yl]methyl dihydrogen phosphate)

- 2056-98-6(Deoxycytidine triphosphate)

- 63-38-7(Cytidine 5'-(trihydrogen diphosphate))

- 104086-76-2(Zalcitabine Monophophate Sodium)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量